N-ethyl-2-fluoro-4-methanesulfonylaniline

Description

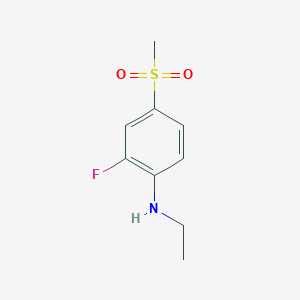

N-ethyl-2-fluoro-4-methanesulfonylaniline (C₉H₁₂FNO₂S; molecular weight: 217.26 g/mol) is an aromatic amine derivative featuring a fluorine atom at the 2-position, a methanesulfonyl group at the 4-position, and an ethyl substituent on the aniline nitrogen. This compound is classified as a non-polymer with a formal charge of 0, 26 atoms, and 6 aromatic bonds . The sulfonyl group confers strong electron-withdrawing properties, while the fluorine atom enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical intermediates or agrochemical applications.

Properties

IUPAC Name |

N-ethyl-2-fluoro-4-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2S/c1-3-11-9-5-4-7(6-8(9)10)14(2,12)13/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXGKZQFKXUXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)S(=O)(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-ethyl-2-fluoro-4-methanesulfonylaniline typically involves the reaction of 2-fluoro-4-nitroaniline with ethylamine, followed by reduction and sulfonylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-ethyl-2-fluoro-4-methanesulfonylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

N-ethyl-2-fluoro-4-methanesulfonylaniline is utilized in various scientific research fields, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-fluoro-4-methanesulfonylaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The methanesulfonyl group plays a crucial role in these interactions, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare N-ethyl-2-fluoro-4-methanesulfonylaniline with three analogs:

2-(4-Methylphenyl)sulfonyl-N-phenylaniline (CAS 52914-18-8)

- Formula: C₁₉H₁₇NO₂S

- Molecular Weight : 323.41 g/mol

- Key Features: Contains a methylphenyl sulfonyl group and a phenyl substituent. Higher lipophilicity (LogP: 5.72) due to bulky aromatic rings. Applications: Potential use in materials science or as a hydrophobic scaffold in drug design.

- Contrast :

NBD-TPEA (CAS 1111625-98-9)

- Formula : C₂₄H₂₃N₇O₃

- Molecular Weight : 457.49 g/mol

- Key Features :

- Benzoxadiazole core with nitro and pyridinylmethylamine groups.

- Applications: Fluorescent probes or coordination chemistry due to nitro and amine functionalities.

- Contrast :

2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

- Formula : C₁₁H₁₀F₃N₂O₃

- Molecular Weight : 290.21 g/mol

- Key Features :

- Trifluoromethyl and nitro substituents on the aromatic ring.

- Applications: Agrochemicals or anti-inflammatory agents.

- Contrast: Trifluoromethyl group enhances lipophilicity more than fluorine alone.

Comparative Data Table

Key Research Findings

- Structural Efficiency : The target compound’s compact structure (MW 217.26) may improve membrane permeability compared to bulkier analogs like 2-(4-methylphenyl)sulfonyl-N-phenylaniline (MW 323.41) .

- Electronic Effects : The fluorine and sulfonyl groups synergistically stabilize the aromatic ring, offering superior electronic modulation versus nitro or trifluoromethyl groups in other analogs .

- Lipophilicity Balance : While the target’s LogP is unreported, analogs with trifluoromethyl/nitro groups (LogP >5) risk poor aqueous solubility, suggesting the fluorine-sulfonyl combination may optimize drug-likeness .

Biological Activity

N-ethyl-2-fluoro-4-methanesulfonylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has a distinctive chemical structure characterized by the following components:

- Ethyl group : Enhances lipophilicity, potentially improving membrane permeability.

- Fluorine atom : Often increases metabolic stability and can influence biological activity.

- Methanesulfonyl group : Known for enhancing solubility and bioavailability.

Molecular Formula

The molecular formula for this compound is .

Research indicates that this compound exhibits several biological activities, primarily through the inhibition of specific enzymes and pathways:

- Inhibition of JAK Kinases : This compound has been identified as a potential inhibitor of Janus kinases (JAKs), particularly JAK1 and TYK2. JAKs are crucial in the signaling pathways of various cytokines involved in inflammatory responses and immune regulation .

- Anticancer Activity : The compound has shown promise in treating various cancers, including prostate cancer and melanoma. Its mechanism involves disrupting the signaling pathways that promote tumor growth and survival .

- Epigenetic Regulation : It is also noted for its role in epigenetic modulation, particularly through inhibiting bromodomain proteins that recognize acetylated lysines on histones, thereby affecting gene expression related to cell proliferation and survival .

Study 1: JAK Inhibition

In a study assessing the effects of this compound on JAK-mediated signaling, researchers found that treatment led to a significant reduction in IL-6 levels in vitro. This suggests its potential utility in conditions characterized by chronic inflammation, such as rheumatoid arthritis .

Study 2: Antitumor Effects

Another investigation demonstrated that the compound inhibited cell proliferation in prostate cancer cell lines. The study reported a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use .

| Study | Target | Findings |

|---|---|---|

| 1 | JAK1 | Reduced IL-6 levels; potential for inflammatory diseases |

| 2 | Prostate Cancer | Dose-dependent inhibition of cell proliferation |

Pharmacological Profile

The pharmacological profile of this compound showcases its versatility:

- Anti-inflammatory properties : Effective in reducing pro-inflammatory cytokines.

- Antitumor efficacy : Demonstrated activity against various cancer cell lines.

Toxicity and Safety

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.